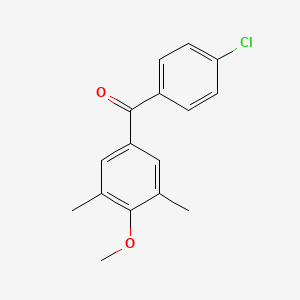

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Description

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-85-6) is a benzophenone derivative characterized by a chloro substituent at the 4-position, methyl groups at the 3' and 5' positions, and a methoxy group at the 4'-position of the aromatic rings. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its electron-withdrawing and donating substituents, which influence reactivity and binding properties .

Properties

IUPAC Name |

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQTPORNRFKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373916 | |

| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61259-84-5 | |

| Record name | (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Synthesis

Overview:

The predominant and classical method for synthesizing 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone involves a Friedel-Crafts acylation reaction. This reaction couples an aromatic compound bearing the appropriate substituents with an acyl chloride in the presence of a Lewis acid catalyst.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Chloro-3',5'-dimethylphenol + 4-methoxybenzoyl chloride | Starting materials |

| 2 | Aluminum chloride (AlCl3) catalyst | Lewis acid catalyst to facilitate acylation |

| 3 | Solvent: Usually chlorinated solvents (e.g., chlorobenzene) | Medium for reaction |

| 4 | Temperature: 35-55 °C | Controlled heating for reaction progression |

| 5 | Reaction time: Several hours (typically 2-4 hours) | Sufficient for completion of acylation |

| 6 | Quenching with water | To stop the reaction |

| 7 | Purification by recrystallization | To isolate pure product |

Mechanism:

The Lewis acid catalyst activates the acyl chloride by forming a complex, increasing the electrophilicity of the acyl group. The aromatic ring of 4-chloro-3',5'-dimethylphenol then undergoes electrophilic aromatic substitution, forming the benzophenone structure with the methoxy-substituted aromatic ring attached via a carbonyl group.

- The use of aluminum chloride as a catalyst is critical for high yields and selectivity.

- Reaction temperature control between 35 °C and 55 °C optimizes product purity and minimizes side reactions.

- The reaction solvent, often chlorobenzene, provides a stable medium and reduces toxicity compared to alternatives like nitrobenzene.

- Post-reaction recrystallization enhances purity, typically yielding a white crystalline solid with high purity (>95%) and good yield (~85-90%).

Preparation of Key Starting Material: 4-Chloro-3',5'-dimethylphenol

Before the Friedel-Crafts acylation, the synthesis of 4-chloro-3',5'-dimethylphenol is essential. A reliable method involves selective chlorination of 3,5-dimethylphenol.

Method Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,5-Dimethylphenol (10 mol) | Starting phenol derivative |

| 2 | Copper chloride dihydrate (5 mol) | Catalyst for chlorination |

| 3 | Sodium chloride (1 mol) | Chloride source |

| 4 | Solvent: 1,2-dichloroethane (5 L) | Reaction medium |

| 5 | Temperature: 80 °C | Heating to promote reaction |

| 6 | Oxygen and HCl gas introduced under pressure (0.5 MPa) | Oxidative chlorination conditions |

| 7 | Reaction time: Several hours with intermittent HCl dosing | Ensures complete chlorination |

| 8 | Work-up: Cooling, filtration, solvent recovery, recrystallization | Isolates 4-chloro-3',5'-dimethylphenol with high purity (~98.5%) and yield (~97.2%) |

This method provides a high-purity intermediate critical for the subsequent acylation step.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting materials | 4-Chloro-3',5'-dimethylphenol, 4-methoxybenzoyl chloride | Key reactants for acylation |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Chlorobenzene or dichloromethane | Provides reaction medium |

| Temperature | 35-55 °C | Controlled to optimize reaction |

| Reaction time | 2-4 hours | Sufficient for completion |

| Quenching | Water | Stops reaction |

| Purification | Recrystallization | Yields high purity product |

| Yield | 85-90% | High efficiency |

| Purity | >95% | High purity crystalline solid |

Detailed Research Findings

- The Friedel-Crafts acylation reaction is sensitive to temperature and catalyst amount; excess aluminum chloride can lead to side reactions and lower selectivity.

- Chlorobenzene as a solvent reduces occupational hazards compared to nitrobenzene, improving safety and environmental impact.

- The purity of the 4-chloro-3',5'-dimethylphenol intermediate directly affects the yield and quality of the final benzophenone product.

- Post-reaction recrystallization is crucial for removing residual catalysts and by-products, ensuring the compound's suitability for photochemical and biological applications.

- The compound's photochemical properties are linked to its structural features, making purity and correct substitution patterns essential.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Carboxy-3’,5’-dimethyl-4’-methoxybenzophenone.

Reduction: 4-Chloro-3’,5’-dimethyl-4’-methoxybenzohydrol.

Substitution: 4-Amino-3’,5’-dimethyl-4’-methoxybenzophenone or 4-Thio-3’,5’-dimethyl-4’-methoxybenzophenone.

Scientific Research Applications

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in drug formulations, particularly in the development of UV-protective agents.

Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of reactive excited states. These excited states can interact with other molecules, initiating various photochemical reactions. In biological systems, the compound may disrupt cellular processes by generating reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone with its analogs:

Key Observations:

Substituent Effects: Chlorine Position: Moving the chloro group from the 4-position (target compound) to the 2-position (CAS 951884-41-6) reduces steric hindrance but may alter electronic interactions in reactions . Methoxy vs.

Thermal Stability: The dimethoxy analog (4-Chloro-3',4'-dimethoxybenzophenone) has a defined melting point (74–78°C), suggesting higher crystallinity compared to methyl-substituted derivatives .

Biological Activity

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-84-5) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structure that includes a chloro group, two methyl groups, and a methoxy group. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Formula : C16H15ClO2

- Molecular Weight : 274.74 g/mol

- CAS Number : 61259-84-5

Antimicrobial Activity

Research indicates that benzophenones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound has inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound was found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential role as a protective agent against oxidative damage .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound exhibits anti-inflammatory activity. Research involving cell cultures has indicated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that it may have therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

Studies have also investigated the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types, with specific mechanisms involving apoptosis induction and cell cycle arrest at the S phase .

Summary of Research Findings

Case Studies

- Case Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various benzophenones against MRSA and other resistant strains. The results indicated that this compound exhibited significant antibacterial activity, supporting its potential use in treating resistant infections .

- Case Study on Anti-inflammatory Effects : In a controlled laboratory setting, the impact of this compound on inflammatory markers was assessed in human cell lines. The findings revealed a marked reduction in cytokine levels following treatment with this compound, highlighting its therapeutic promise .

Q & A

Q. What are the established synthetic routes for 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, chlorobenzene derivatives react with acyl chlorides (e.g., 3,5-dimethyl-4-methoxybenzoyl chloride) using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Yields (60–75%) depend on catalyst loading and temperature control (120–140°C) to minimize side reactions like over-acylation . Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Higher loading increases electrophilicity but may degrade methoxy groups |

| Solvent | Dichloromethane | Polar aprotic solvents reduce hydrolysis |

| Reaction Time | 6–8 hours | Prolonged time increases decomposition risk |

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy group : Singlet at δ ~3.8 ppm (¹H); δ ~55–60 ppm (¹³C).

- Chlorophenyl protons : Multiplets at δ 7.2–7.5 ppm (¹H) .

- IR Spectroscopy :

- C=O stretch at ~1650–1680 cm⁻¹ (ketone).

- Methoxy C-O stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 274.7 (consistent with molecular formula C₁₆H₁₅ClO₂) .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methoxy, methyl groups) influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Grignard reactions). Methoxy and methyl groups, being electron-donating, stabilize aromatic rings via resonance and inductive effects, directing regioselectivity in substitution reactions. For example, methoxy groups at the 4'-position promote para-substitution in Suzuki couplings due to steric hindrance and electronic stabilization . Reactivity Trends :

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Cl (4-position) | Withdrawing | Increases ketone reactivity |

| OCH₃ (4') | Donating | Stabilizes aromatic ring; directs para substitution |

| CH₃ (3',5') | Donating | Steric hindrance reduces ortho substitution |

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound, particularly regarding regioisomeric impurities?

- Methodological Answer : Batch variability often arises from incomplete chlorination or competing methoxy demethylation. Strategies include:

- Chromatographic Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to separate regioisomers .

- Reaction Monitoring : In-situ FTIR to track carbonyl intermediate formation and avoid over-chlorination .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling, reducing byproducts .

Typical Impurity Profile :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 4'-Demethoxy analog | Acidic hydrolysis | Use milder Lewis acids (e.g., FeCl₃) |

| Dichloro byproduct | Over-chlorination | Control Cl₂ gas flow rate |

Q. What are the implications of this compound's structural features on its potential as a photoactive agent or endocrine disruptor?

- Methodological Answer : The benzophenone core and chloro/methoxy substituents enable UV absorption (λₘₐₓ ~280–320 nm), making it a candidate for photoinitiator studies. However, structural analogs like 4-chloro-4-hydroxybenzophenone are flagged as endocrine disruptors due to aryl hydrocarbon receptor (AhR) binding . Computational docking studies (e.g., AutoDock Vina) predict moderate binding affinity (~−7.2 kcal/mol) to AhR, suggesting potential endocrine activity. Validate via in vitro luciferase assays using human hepatoma (HepG2) cells .

Data Contradictions and Resolution

- Spectral Data Variability : Discrepancies in reported ¹H NMR shifts (δ 7.2–7.5 ppm for chlorophenyl) may arise from solvent effects (CDCl₃ vs. DMSO-d6). Always calibrate against internal standards (e.g., TMS) .

- Yield Discrepancies : Higher yields in Friedel-Crafts (75%) vs. Suzuki (60%) methods reflect trade-offs between purity and scalability. Use kinetic studies to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.